molecular formula C23H23ClN4O3 B11199052 N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11199052
M. Wt: 438.9 g/mol
InChI Key: FDIIMMZRZHUWRF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a piperidinyl-pyrazinyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination of 4-methoxyphenol to obtain 3-chloro-4-methoxyphenol.

    Preparation of the piperidinyl-pyrazinyl intermediate: This step involves the reaction of pyrazine with piperidine to form the piperidinyl-pyrazinyl moiety.

    Coupling reaction: The final step involves the coupling of the chloro-methoxyphenyl intermediate with the piperidinyl-pyrazinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include primary amines (R-NH2) and thiols (R-SH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide: Unique due to its specific functional groups and structure.

    N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}aniline: Similar structure but with an aniline group instead of a benzamide group.

    N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenol: Similar structure but with a phenol group instead of a benzamide group.

Uniqueness

This compound is unique due to its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C23H23ClN4O3/c1-30-20-10-7-17(15-19(20)24)27-22(29)16-5-8-18(9-6-16)31-23-21(25-11-12-26-23)28-13-3-2-4-14-28/h5-12,15H,2-4,13-14H2,1H3,(H,27,29)

InChI Key

FDIIMMZRZHUWRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)Cl

Origin of Product

United States

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